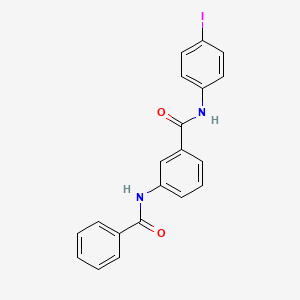
3-(benzoylamino)-N-(4-iodophenyl)benzamide
Overview
Description
3-(benzoylamino)-N-(4-iodophenyl)benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes involved in cell signaling pathways.
Mechanism of Action
3-(benzoylamino)-N-(4-iodophenyl)benzamide acts by inhibiting the activity of EGFR, which is a receptor tyrosine kinase that plays a critical role in cell signaling pathways. EGFR is known to be overexpressed in many types of cancer, and its activation promotes cell proliferation, survival, and migration. 3-(benzoylamino)-N-(4-iodophenyl)benzamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(4-iodophenyl)benzamide has been found to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, leading to the inhibition of cell proliferation and induction of apoptosis. 3-(benzoylamino)-N-(4-iodophenyl)benzamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and regulates the activity of T cells, leading to its anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(benzoylamino)-N-(4-iodophenyl)benzamide is its specificity for EGFR, making it a useful tool for studying the role of EGFR in various diseases. It has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(benzoylamino)-N-(4-iodophenyl)benzamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(benzoylamino)-N-(4-iodophenyl)benzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of 3-(benzoylamino)-N-(4-iodophenyl)benzamide. Another area of research is the investigation of the role of 3-(benzoylamino)-N-(4-iodophenyl)benzamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of 3-(benzoylamino)-N-(4-iodophenyl)benzamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of research that holds promise for improving cancer therapy.
Scientific Research Applications
3-(benzoylamino)-N-(4-iodophenyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is known to play a critical role in the development and progression of cancer. 3-(benzoylamino)-N-(4-iodophenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to modulate the immune system by regulating the activity of T cells.
properties
IUPAC Name |
3-benzamido-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN2O2/c21-16-9-11-17(12-10-16)22-20(25)15-7-4-8-18(13-15)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKFZPMSYSLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-[(phenylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)

![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4737430.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4737439.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4737452.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737453.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4737479.png)
![4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737489.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4737492.png)

![4-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4737497.png)